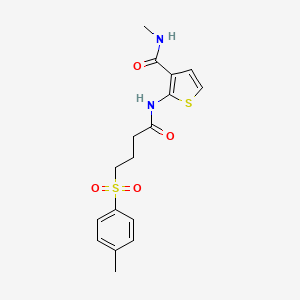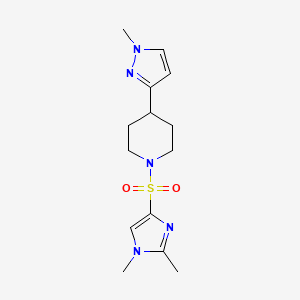![molecular formula C10H11N3O3S3 B3013432 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097867-23-5](/img/structure/B3013432.png)
3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole" is a multifunctional molecule that incorporates several heterocyclic components such as thiophene, pyrrolidine, and thiadiazole. These heterocycles are known for their diverse chemical properties and are often used in the synthesis of compounds with potential biological activities and material science applications.
Synthesis Analysis
The synthesis of densely functionalized pyrroles and thiophenes can be achieved through the reactions of zwitterions derived from imidazo[1,5-a]pyridine carbene with electron-deficient alkynes . This method could potentially be adapted for the synthesis of the thiophene and pyrrolidine components of the target compound. Additionally, the introduction of a pyridinium group into 1,3,4-oxadiazole derivatives has been shown to yield compounds with significant antibacterial activities , suggesting that the incorporation of such groups into related structures could enhance biological activity.
Molecular Structure Analysis
The molecular structure of the compound likely features a thiadiazole ring as a central electron-accepting unit, which is known to contribute to fast-switching electrochromic properties in polymers . The presence of a thiophene ring could potentially influence the curvature and electronic properties of the molecule, as observed in organic semiconducting small molecules .
Chemical Reactions Analysis
The reactivity of the compound may involve interactions with various nucleophiles or electrophiles due to the presence of the sulfonyl group on the thiophene ring. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has been reported , which could be relevant for modifications of the thiophene sulfonyl moiety in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely influenced by its heterocyclic components. For example, the thiadiazole unit may confer electrochromic properties , while the thiophene and pyrrolidine rings could affect the compound's electronic and optical properties . The presence of a sulfonyl group could also introduce additional reactivity, as seen in the synthesis of sulfonamides with potential anti-cancer activity .
Applications De Recherche Scientifique
Organic Chemosensors
Organic compounds, including those with thiophene structures, display electronic and structural features enabling their application in fields ranging from biological to non-biological. They act as ligands in coordination chemistry, used as chemosensors for detecting various metal ions in environmental, agricultural, and biological samples. The design of highly efficient, selective, and sensitive chemosensors for the detection and determination of ions like Ag+ is a significant area of research, with thiophene derivatives playing a crucial role in the sensing mechanism and performances of these chemosensors (Al-Saidi & Khan, 2022).
Medicinal Chemistry
Compounds incorporating 1,3,4-oxadiazole, a structure closely related to thiadiazoles, are recognized for their binding affinity with various enzymes and receptors in biological systems. They elicit an array of bioactivities due to their structural features, enabling effective interactions. The development of 1,3,4-oxadiazole-based derivatives is an active research topic, highlighting their therapeutic potential in treating different ailments (Verma et al., 2019).
Biological Activities of Phenothiazines
Phenothiazine derivatives, containing sulfur atoms and similar to thiophene structures, have been studied for their biological activities. These derivatives exhibit antibacterial, antifungal, anticancer, and antiviral properties, among others. The modification of phenothiazines has led to compounds with significant biological activities, exploring the interactions with biological systems through pharmacophoric substituents and lipophilic character, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Synthesis and Transformation of Heterocycles
The synthesis and transformation of heterocycles, including thiophenes and thiadiazoles, are crucial for developing novel compounds with potential applications in medicine and other areas. For instance, the study of thiophene decomposition on Pd(111) surfaces provides insights into desulfurization, deoxygenation, and denitrogenation processes, which are relevant for understanding the reactivity and stability of thiophene derivatives in various applications (Caldwell & Land, 1997).
Mécanisme D'action
The mechanism of action of this compound is likely to be influenced by the stereospecific orientation of the substituents on the pyrrolidine ring . For example, the orientation of a methyl group on the pyrrolidine ring can change the binding mode of the molecule within the hormone-binding pocket of a protein .
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activity and potential applications in drug discovery . This could involve the design of new pyrrolidine compounds with different biological profiles , as well as the development of advanced thiophene-based compounds with a variety of biological effects .
Propriétés
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S3/c14-19(15,10-2-1-5-17-10)13-4-3-8(7-13)16-9-6-11-18-12-9/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXAFRWEPELHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)


![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)
![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)


![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)
![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)
![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)